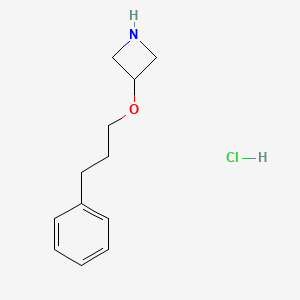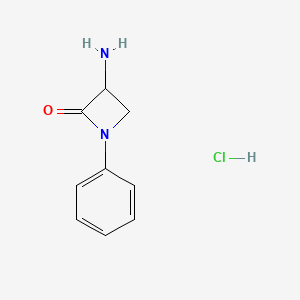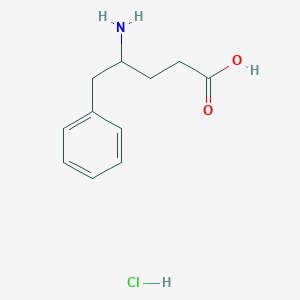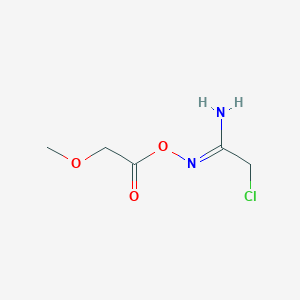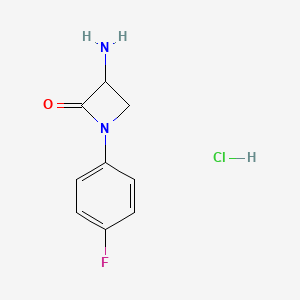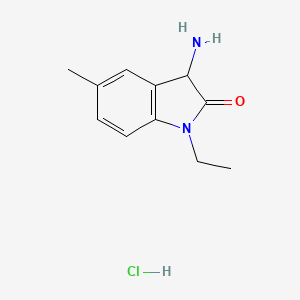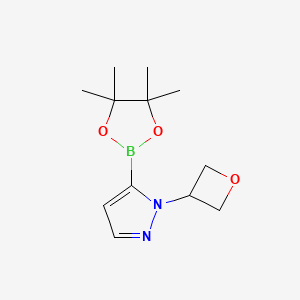
1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
Übersicht
Beschreibung
“1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester” is a chemical compound with the empirical formula C12H19BN2O3 . It’s a versatile material used in scientific research. Its unique structure allows for diverse applications, including drug synthesis, catalyst development, and material science investigations.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-5-6-14-15(10)9-7-16-8-9/h5-6,9H,7-8H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.11 . It’s a solid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Coupling Reactions
1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester is a compound of interest in the synthesis and applications within organic chemistry, particularly in coupling reactions. Although direct references to the specific compound in research are limited, insights can be drawn from related boronic acid pinacol esters and their utility in chemical synthesis.
Boronic acid pinacol esters, including derivatives of pyrazole, are pivotal in Suzuki-Miyaura coupling reactions. This coupling process is essential for constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules. For instance, an improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester highlights its application in Suzuki couplings, indicating the potential utility of similar compounds in facilitating carbon-carbon bond formations without the need for added base due to their stability and reactivity (Mullens, 2009).
Stability and Synthetic Utility
The stability of boronic acid pinacol esters is a significant attribute that enhances their synthetic utility. A study focusing on the synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids reveals that these compounds, characterized by regioselective lithiation, are stable under prolonged storage. This stability is crucial for their use as reagents in organic synthesis, suggesting similar potential applications for 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester (Ivachtchenko et al., 2004).
Analytical Challenges and Solutions
The analysis of highly reactive pinacolboronate esters presents unique challenges, such as their facile hydrolysis to the corresponding boronic acids, complicating standard analytical techniques like GC and HPLC. Innovative approaches to stabilize these compounds for analysis have broad implications, including the potential for understanding and quantifying the behavior of similar esters in various conditions (Zhong et al., 2012).
Polymerization and Material Science Applications
In material science, the Suzuki-Miyaura coupling polymerization demonstrates the use of dibromoarene and arylenediboronic acid (ester) for synthesizing high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties. This application underscores the versatility of boronic acid esters in creating advanced materials with specific end functionalities (Nojima et al., 2016).
Photoinduced Borylation
A metal- and additive-free photoinduced borylation method illustrates the conversion of haloarenes directly to boronic acids and esters, highlighting an efficient and environmentally friendly synthesis pathway that could be relevant for generating 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester and similar compounds without the need for transition metal catalysts (Mfuh et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Eigenschaften
IUPAC Name |
1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-5-6-14-15(10)9-7-16-8-9/h5-6,9H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNCSHVEKCWKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3COC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester | |
CAS RN |
1876473-44-7 | |
| Record name | (1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



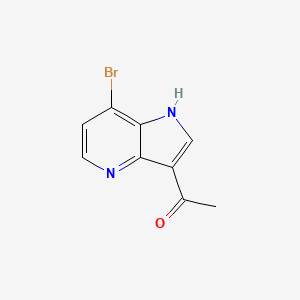
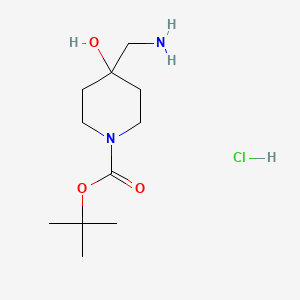
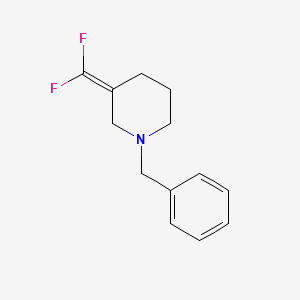
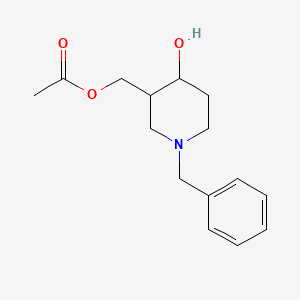
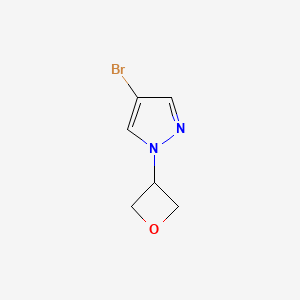
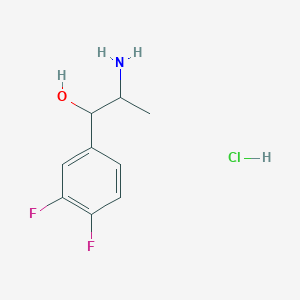
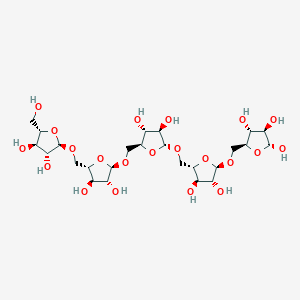
![6-Oxa-3-azabicyclo[3.1.1]heptane tosylate](/img/structure/B1377624.png)
